![molecular formula C14H14Br2O4 B371001 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371001.png)
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane)” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are tailored to the specific requirements of the compound.
化学反应分析
Types of Reactions
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The reactions involving 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives. Substitution reactions may result in the formation of new compounds with different functional groups.
科学研究应用
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being studied for its potential use in the treatment of various diseases and medical conditions.
Industry: 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is used in industrial processes for the production of various chemicals and materials.
作用机制
The mechanism of action of 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
相似化合物的比较
Similar Compounds
5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar uses.
Uniqueness
What sets 5,9-dibromo-dispiro(1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) apart from these similar compounds is its unique chemical structure and specific applications in various fields. Its distinct properties make it a valuable compound for research and industrial purposes.
属性
分子式 |
C14H14Br2O4 |
|---|---|
分子量 |
406.07g/mol |
InChI |
InChI=1S/C14H14Br2O4/c15-11-5-6-8(11)10-9(13(11)17-1-2-18-13)7(5)12(6,16)14(10)19-3-4-20-14/h5-10H,1-4H2 |
InChI 键 |
PZFGXDAAPJFEHR-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)Br |
规范 SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



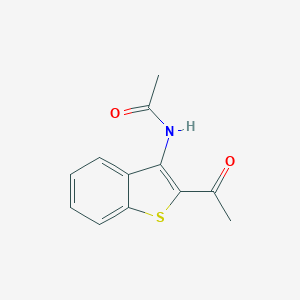
![Ethyl 2-[[4-(4-nonylphenyl)benzoyl]amino]propanoate](/img/structure/B370922.png)
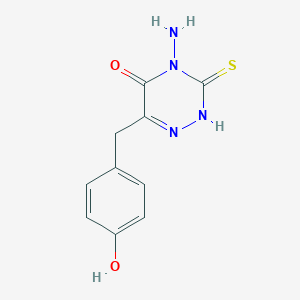
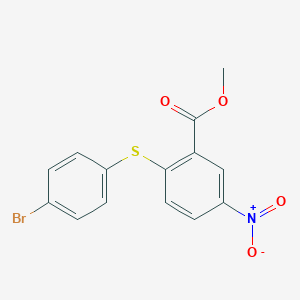

![4'-{[(4,5-Dihydroxypentyl)oxy]methyl}[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370927.png)
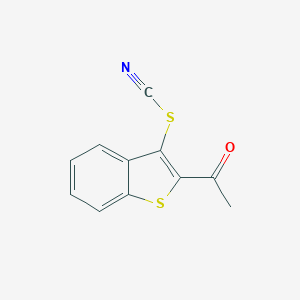
![Diethyl 2-[(4-chloroanilino)(phenyl)methyl]malonate](/img/structure/B370929.png)
![[4-(Isopentyloxy)phenyl]acetic acid](/img/structure/B370930.png)
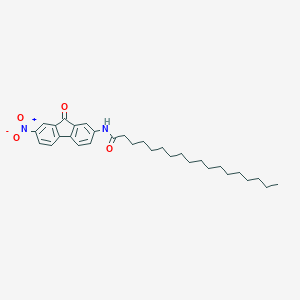
![4'-Bromo[1,1'-biphenyl]-4-yl phenyl sulfone](/img/structure/B370934.png)
![Methyl 2'-nitro-4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B370935.png)
![N-(4'-bromo[1,1'-biphenyl]-4-yl)butanamide](/img/structure/B370938.png)
